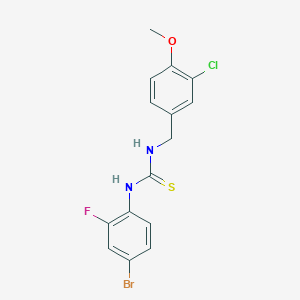
N-(4-bromo-2-fluorophenyl)-N'-(3-chloro-4-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-N'-(3-chloro-4-methoxybenzyl)thiourea is a useful research compound. Its molecular formula is C15H13BrClFN2OS and its molecular weight is 403.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-bromo-2-fluorophenyl)-N'-(3-chloro-4-methoxybenzyl)thiourea is a thiourea derivative with significant biological activity, particularly in antimicrobial and anticancer applications. This compound has garnered attention due to its structural characteristics that enhance its pharmacological properties.
- Molecular Formula : C15H13BrClFN2OS
- Molecular Weight : 403.7 g/mol
- CAS Number : 478249-56-8
- Predicted Boiling Point : 465.6 °C
- Density : 1.575 g/cm³
Biological Activity Overview
Thiourea derivatives, including this compound, have been extensively studied for their diverse biological activities:
-
Antimicrobial Activity :
- Thiourea compounds are known for their antibacterial and antifungal properties. The presence of halogen substituents (bromo and chloro) in this compound may enhance its interaction with microbial cell walls, leading to increased efficacy against various pathogens .
- A study evaluated the antimicrobial activity of various thiourea derivatives and found that compounds with similar structural motifs exhibited promising results against both Gram-positive and Gram-negative bacteria .
-
Anticancer Activity :
- Research indicates that thiourea derivatives can inhibit the growth of cancer cell lines, particularly breast cancer (MCF7) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .
- In vitro studies have shown that this compound has potential anticancer activity, with IC50 values comparable to other known anticancer agents .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to assess the antimicrobial efficacy of thiourea derivatives, including this compound. The results indicated that this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiourea Derivative | <50 | Staphylococcus aureus |
| Thiourea Derivative | <50 | Escherichia coli |
Case Study 2: Anticancer Properties
In a study focused on breast cancer cell lines, this compound was tested for its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Induction of apoptosis |
| MCF7 | 20 | Cell cycle arrest at S phase |
The biological activity of thiourea derivatives is often attributed to their ability to form hydrogen bonds with biological targets due to the presence of NH groups in their structure. This feature allows them to interact effectively with various enzymes and receptors involved in disease pathways .
Propriétés
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-[(3-chloro-4-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClFN2OS/c1-21-14-5-2-9(6-11(14)17)8-19-15(22)20-13-4-3-10(16)7-12(13)18/h2-7H,8H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHLLJFHQQKQHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)NC2=C(C=C(C=C2)Br)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














